molecular formula C26H27ClN2O4 B1460370 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one CAS No. 2059942-13-9

7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one

Cat. No.: B1460370
CAS No.: 2059942-13-9
M. Wt: 467 g/mol
InChI Key: CBURICUGCBHDGD-UHFFFAOYSA-N
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Description

The compound “7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one” is a chemical compound used in scientific research . It has a molecular weight of 466.96 . The IUPAC name for this compound is "7-(4-chlorobutoxy)-1-(4-((2-hydroxyquinolin-7-yl)oxy)butyl)quinolin-2(1H)-one" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30)" . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 466.96 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Synthesis and Antioxidant Applications

  • Antioxidants in Lubricating Grease : A study by Hussein, Ismail, & El-Adly (2016) explored the antioxidant efficiency of synthesized compounds, including 7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one derivatives, in lubricating greases. The study utilized ASTM standards to investigate the antioxidant properties, finding a correlation between oxidation inhibition and quantum chemical parameters.

Antimicrobial Activity

  • Novel Antimicrobial Compounds : A research conducted by Hassanin & Ibrahim (2012) synthesized new 4-hydroxyquinolin-2(1H)-one derivatives and assessed their in vitro antimicrobial activity, highlighting the potential of these compounds, which include this compound, in combating microbial infections.

Synthesis and Catalysis

  • Green Chemistry in Pharmaceutical Synthesis : In a study by Chen et al. (2019), the use of inorganic persulfate salts for oxidative aromatization of 3,4-dihydroquinolin-2(1 H)-ones was investigated. This approach, which is in line with green chemistry principles, included the synthesis of key intermediates like 7-(4-chlorobutoxy)quinolin-2(1 H)-one 2 for pharmaceutical applications.

Cytotoxicity and Anticancer Research

  • Cytotoxicity against Human Cancer Cells : Research by Zhang et al. (2007) on 4-aminoquinoline derivatives included the synthesis and evaluation of 7-(4-chlorobutoxy)quinolin-2-yl derivatives. These compounds showed significant cytotoxic effects on human breast tumor cell lines, suggesting their potential use in anticancer therapies.

Antifungal and Antibacterial Agents

  • Synthesis of Antifungal and Antibacterial Compounds : The work by Ahmed et al. (2006) involved synthesizing hydroxyquinoline derivatives with significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents.

Anti-Inflammatory and Anticancer Properties

  • Synthesis and Biological Screening of Novel Compounds : In a study by Kumar et al. (2018), quinolone substituted quinazolin-4(3H)-ones were synthesized, including variants of 7-(4-chlorobutoxy)quinolin-2-yl. These compounds were tested for anti-inflammatory and anticancer activities, highlighting the versatility of these derivatives in therapeutic applications.

Future Directions

The compound is used in scientific research , and its future directions would depend on the outcomes of this research. It’s potential for further study and application would be determined by researchers in the field.

Properties

IUPAC Name

7-[4-[7-(4-chlorobutoxy)quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O4/c27-13-1-2-14-31-22-10-6-20-8-12-26(29-24(20)18-22)33-16-4-3-15-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBURICUGCBHDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCOC3=NC4=C(C=CC(=C4)OCCCCCl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
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7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
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7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
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7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
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7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one
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7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one

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